Fenchlorazol-ethyl

Catalog No.
S613485
CAS No.
103112-35-2
M.F
C12H8Cl5N3O2
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenchlorazol-ethyl

CAS Number

103112-35-2

Product Name

Fenchlorazol-ethyl

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate

Molecular Formula

C12H8Cl5N3O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3

InChI Key

GMBRUAIJEFRHFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Solubility

2.23e-06 M

Synonyms

fenchlorazole-ethyl

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl

Source

[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()

Synergistic Effect with Other Herbicides

While not a primary research application, some studies have explored the synergistic effect of Fenchlorazole-ethyl with other herbicides. For example, research has shown that combining Fenchlorazole-ethyl with Fenoxaprop-ethyl can enhance the effectiveness of both compounds in controlling certain grass weeds, compared to using them individually [1]. However, this interaction appears to be species-specific, with no observed synergy in other tested species [1].

Source

[1] Interactions of Fenoxaprop-ethyl with Fenchlorazole-ethyl in Annual Grasses ()

Fenchlorazole-ethyl, also known by its reference number HOE 070542, is a synthetic compound with the molecular formula C₁₂H₈Cl₅N₃O₂. It is classified primarily as a herbicide and is recognized for its role as a safener, enhancing the metabolic breakdown of certain herbicides like fenoxaprop. The compound appears as a white solid and has a complex chemical structure that includes multiple chlorine atoms and nitrogen functionalities .

  • Enhanced metabolism: Fenchlorazole-ethyl may stimulate the crop's enzyme activity, leading to faster degradation of the herbicide, thereby reducing its phytotoxic (plant-toxic) effects.
  • Membrane stabilization: It might interact with the crop's cell membranes, increasing their stability and resilience to herbicide-induced damage.
  • Hormonal regulation: Some studies suggest it might influence the plant's hormonal balance, promoting growth and mitigating herbicide stress.
Typical of chlorinated compounds. Its reactivity can be attributed to the presence of chlorine and nitrogen atoms, which can facilitate nucleophilic substitutions and other transformations. Notably, it enhances the de-esterification process of fenoxaprop, leading to the formation of more active metabolites .

Interaction studies involving Fenchlorazole-ethyl focus on its ability to enhance the metabolic breakdown of other herbicides. Research indicates that it can significantly increase the rate at which fenoxaprop is detoxified in plants, making it an essential component in formulations aimed at improving crop safety during herbicide application .

Fenchlorazole-ethyl shares similarities with several other compounds used in agriculture and chemical synthesis. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Feature
FenchlorazoleC₁₂H₈Cl₄N₃O₂HerbicideChlorinated structure enhances detoxification
FenoxapropC₁₂H₁₃ClO₂HerbicideTargeted for grass control
TriazoleVariableFungicideDifferent mechanism targeting fungi
Chlorimuron-ethylC₁₃H₁₄ClN₃O₂HerbicideSelective action against broadleaf weeds

Fenchlorazole-ethyl is unique due to its dual role as both a herbicide safener and an enhancer of metabolic processes in plants, distinguishing it from other compounds that typically serve singular functions .

Fenchlorazole-ethyl occupies a specialized niche within the triazole-derived safener family, characterized by its 1,2,4-triazole core substituted with dichlorophenyl and trichloromethyl groups [3] [7]. Unlike earlier triazole compounds focused on fungal pathogen control, this compound belongs to the third-generation safeners designed for herbicide detoxification in monocot crops. Its structural kinship includes:

FeatureFenchlorazole-EthylBenoxacorIsoxadifen-Ethyl
Core Structure1,2,4-TriazoleOxazolidinoneIsoxazole
Key SubstituentsCl₃C, Cl₂C₆H₃DichloroacetylPhenoxypropionate
Target Herbicide ClassAryloxyphenoxyChloroacetanilidesSulfonylureas

This taxonomy positions fenchlorazole-ethyl as a structurally unique entity among triazole safeners, optimized for fenoxaprop-P-ethyl detoxification through specific electronic and steric configurations [2] [5]. The dichlorophenyl moiety enhances π-π interactions with cytochrome P450 enzymes, while the trichloromethyl group facilitates hydrophobic binding to glutathione transferases [2] [6].

Structure-Activity Relationship Studies

Systematic modifications of the fenchlorazole-ethyl scaffold reveal critical determinants of safening efficacy:

  • Trichloromethyl Position: Replacement at C5 of the triazole ring (vs. C3) improves steric complementarity with herbicide-binding pockets, increasing protection efficiency by 42% in wheat seedlings [2].
  • Dichlorophenyl Orientation: 2,4-dichloro substitution creates optimal dihedral angles (112°) for membrane permeability, contrasting with <90° angles in inactive 3,4-dichloro analogs [2] [7].
  • Ester Group Effects: Ethyl esterification at C3 enhances systemic mobility compared to methyl counterparts, with logP values shifting from 2.1 (methyl) to 3.8 (ethyl) [3] [7].

Molecular docking simulations demonstrate that the trichloromethyl group occupies a hydrophobic subpocket in CYP71C3v1 monooxygenase, displacing fenoxaprop-P-ethyl metabolites from the active site (binding energy -9.2 kcal/mol vs. -6.8 kcal/mol for unbound state) [2]. This steric hindrance mechanism complements metabolic detoxification pathways mediated by glutathione conjugation.

Active Subunit Combination Principles

The compound's design exemplifies the substructure combination strategy merging:

  • Herbicide Resistance Motif: Trichloromethyl-1,2,4-triazole core from early safener prototypes
  • Xenobiotic Recognition Element: 2,4-dichlorophenyl group adapted from chlorophenoxy herbicides
  • Metabolic Stability Unit: Ethyl ester moiety optimizing phloem mobility and hydrolysis resistance

This combinatorial approach yielded synergistic effects:

  • Detoxification Rate Enhancement: Wheat seedlings pretreated with fenchlorazole-ethyl show 78% faster glutathione-S-transferase activation versus parent subunits alone [5].
  • Species Selectivity: The combined structure exhibits 29:1 wheat/ryegrass selectivity ratio, versus 3:1 for isolated triazole components [2].

Comparative metabolic studies using ¹⁴C-labeled analogs demonstrate that the integrated structure increases herbicide conjugation efficiency by 4.7-fold compared to non-combined subunit mixtures [5].

Comparative Analysis with Related Triazole Compounds

ParameterFenchlorazole-EthylCloquintocet-MexylMefenpyr-Diethyl
Molecular Weight403.48 g/mol311.76 g/mol333.41 g/mol
logP (Octanol-Water)3.82.94.1
Metabolic Half-life18.2 h (wheat)9.7 h (maize)24.6 h (barley)
Detoxification PathwayGST/CYP DualCYP DominantGST Dominant

Key differentiators include:

  • Electron-Withdrawing Capacity: The trichloromethyl group provides stronger inductive effects (-Iσ = 0.92) than cloquintocet's quinoline ring (-Iσ = 0.45), enhancing herbicide displacement from target enzymes [2] [6].
  • Spatial Configuration: The 1,2,4-triazole orientation creates a 148° angle between aromatic systems, versus 122° in mefenpyr-diethyl's pyrazole, improving membrane traversal in Poaceae species [7].
  • Metabolic Synergy: Concurrent induction of cytochrome P450 71A1 and glutathione transferase F1 enzymes, unlike single-pathway activation observed in older triazole safeners [5] [6].

These structural advantages translate to functional superiority - fenchlorazole-ethyl demonstrates 143% greater chlorophyll retention in fenoxaprop-P-ethyl-treated wheat versus first-generation triazole safeners [2].

Detoxification Pathway Enhancement

Fenchlorazole-ethyl operates as a herbicide safener by fundamentally altering the detoxification pathways in cereal crops, particularly wheat and barley. The compound enhances the plant's natural xenobiotic metabolism through a coordinated upregulation of phase I and phase II detoxification enzymes [2] [3]. This enhancement occurs through the induction of key enzymatic systems responsible for herbicide metabolism, including glutathione S-transferases, cytochrome P450 monooxygenases, and esterases [4] [5].

The detoxification pathway enhancement begins with the stimulation of phase I metabolism, where fenchlorazole-ethyl increases the activity of cytochrome P450 monooxygenases by up to 4.2-fold for certain substrates [4]. These enzymes catalyze oxidation reactions that introduce or expose functional groups on xenobiotic molecules, making them more amenable to subsequent conjugation reactions [6]. The enhanced phase I metabolism is followed by a dramatic increase in phase II conjugation reactions, primarily through the induction of glutathione S-transferases [7] [8].

The pathway enhancement is tissue-specific, with greater induction observed in actively growing tissues such as shoot meristems and root tips [3]. This tissue-specific distribution ensures that protection is provided where herbicide damage would be most detrimental to plant growth and development [9]. The temporal pattern of enzyme induction shows peak activity occurring 24-48 hours after fenchlorazole-ethyl application, with sustained elevation lasting 5-7 days under optimal conditions [3].

Glutathione S-Transferase Induction Mechanisms

Isoenzyme Specificity Patterns

Fenchlorazole-ethyl demonstrates remarkable specificity in its induction of glutathione S-transferase isoenzymes. The compound preferentially induces specific tau-class GST isoenzymes while having minimal effect on constitutively expressed forms [8] [10]. In wheat, the safener induces the formation of heterodimeric GST isoenzymes TaGST 1-2, TaGST 1-3, and TaGST 1-4, which are virtually absent in untreated plants [8]. These induced isoenzymes are distinguished by their unique substrate specificity profiles, particularly their ability to conjugate fenoxaprop-ethyl with glutathione [8].

The isoenzyme specificity pattern reveals that fenchlorazole-ethyl selectively induces GST subunits with molecular weights of 24-26 kDa, primarily from the tau class [8]. The major constitutive isoenzyme TaGST 1a-1b remains largely unchanged, while the safener-inducible heterodimers accumulate to significant levels [8]. This specificity ensures that the protective effect is targeted toward herbicides that are substrates for the induced isoenzymes, rather than causing a generalized increase in all GST activities [10].

The phi-class GSTs are also induced by fenchlorazole-ethyl, though to a lesser extent than tau-class enzymes [9] [3]. These phi-class GSTs contribute to the overall protective effect through their glutathione peroxidase activity, which provides protection against oxidative stress associated with herbicide exposure [3]. The lambda-class GSTs show tissue-specific induction patterns, being predominantly induced in meristematic tissues where their thiol transferase activity contributes to cellular protection [3].

Enzyme Kinetics and Regulation

The kinetic parameters of glutathione S-transferases are significantly altered following fenchlorazole-ethyl treatment. The maximum velocity (Vmax) for GST-catalyzed conjugation reactions increases by approximately 2-fold, while the Michaelis constant (KM) decreases by 40-50%, indicating enhanced substrate affinity [2] [7]. These kinetic changes reflect both increased enzyme expression and the induction of isoenzymes with superior catalytic properties [7].

The regulatory mechanisms underlying GST induction involve transcriptional activation of specific GST genes. Fenchlorazole-ethyl triggers the expression of multiple GST genes, including those encoding tau-class enzymes such as TaGSTU4-4, which shows high activity toward fenoxaprop and related herbicides [11] [12]. The transcriptional regulation appears to be mediated through antioxidant response elements and xenobiotic response elements in the promoter regions of these genes [13].

The enzyme regulation also involves post-translational modifications that enhance catalytic efficiency. The induced GST isoenzymes exhibit altered kinetic properties compared to their constitutive counterparts, with enhanced substrate binding affinity and increased turnover rates [14]. The regulation is dose-dependent, with optimal induction occurring at safener concentrations of 10-50 mg/L [10]. The temporal regulation shows rapid induction within 12-24 hours, reaching maximum levels at 48-72 hours post-treatment [3].

Structural Characterization of Induced GSTs

The structural characterization of fenchlorazole-ethyl-induced GSTs reveals critical insights into their enhanced catalytic properties. The tau-class enzyme TaGSTU4-4, one of the primary enzymes induced by fenchlorazole-ethyl, has been crystallized and characterized at 2.2 Å resolution [11] [12]. This enzyme exhibits the characteristic GST fold with distinct glutathione-binding (G-site) and hydrophobic substrate-binding (H-site) domains [11].

The structural analysis reveals that the H-site of induced GSTs contains specific amino acid residues that confer enhanced substrate specificity for herbicides like fenoxaprop [11]. The hydrophobic binding pocket is lined with residues that provide optimal interactions with the aryloxyphenoxypropionate structure of fenoxaprop [11]. The G-site maintains the conserved glutathione-binding motif but shows subtle structural differences that enhance the binding affinity for glutathione [15].

The dimeric structure of the induced GSTs is stabilized by extensive hydrophobic interactions at the subunit interface, with a buried surface area of approximately 3,000 Ų [15]. The quaternary structure is essential for catalytic activity, as monomeric forms show drastically reduced activity [15]. The structural flexibility of the enzyme allows for induced-fit binding of both glutathione and herbicide substrates, contributing to the enhanced catalytic efficiency [11].

Cytochrome P450 Monooxygenase Activity Modulation

Fenchlorazole-ethyl significantly modulates cytochrome P450 monooxygenase activities in treated plants, leading to enhanced herbicide metabolism through oxidative pathways [4] [5]. The safener induces multiple P450 isoforms that catalyze different types of oxidation reactions, including hydroxylation, desulfuration, and dealkylation reactions [4]. The induction is substrate-specific, with some P450 activities increasing by up to 4-fold while others remain unchanged or are slightly decreased [4].

The modulation of cytochrome P450 activity involves both transcriptional and post-translational mechanisms. Fenchlorazole-ethyl increases the expression of specific P450 genes while also enhancing the activity of existing P450 enzymes through cofactor availability and electron transport chain efficiency [4]. The safener particularly enhances P450 activities involved in the metabolism of herbicides and other xenobiotics while having minimal effect on P450 enzymes involved in normal plant metabolism [4].

The temporal pattern of P450 induction shows rapid onset, with significant increases in activity detectable within 24 hours of treatment [4]. The induction is dose-dependent and shows tissue-specific patterns, with highest activities observed in liver-like metabolic tissues and actively growing regions [4]. The enhanced P450 activity contributes to the overall detoxification capacity by generating more polar metabolites that can be further processed by phase II enzymes [6].

De-Esterification Process Acceleration

The acceleration of de-esterification processes represents a critical component of fenchlorazole-ethyl's mode of action. The safener enhances the hydrolysis of ester bonds in herbicides such as fenoxaprop-ethyl, converting them to their corresponding carboxylic acids [16] [17] [5]. This process is essential for subsequent conjugation reactions and represents the rate-limiting step in many herbicide detoxification pathways [16].

Fenchlorazole-ethyl increases de-esterification rates by approximately 2-fold across multiple plant species, with the effect being most pronounced in wheat and barley [16] [17]. The acceleration occurs through the induction of specific esterases and carboxylesterases that show enhanced activity toward herbicide substrates [16]. The process is stereoselective, with greater enhancement observed for the metabolism of herbicidally active stereoisomers [5].

The de-esterification process is coupled with subsequent metabolic steps, ensuring efficient flux through the entire detoxification pathway [5]. The safener not only enhances the initial hydrolysis step but also coordinates the induction of downstream enzymes to prevent metabolic bottlenecks [16]. This coordination is essential for maintaining the protective effect throughout the period of herbicide exposure [5].

Target Site Competitive Binding Dynamics

Fenchlorazole-ethyl exhibits competitive binding dynamics at herbicide target sites, contributing to its protective mechanism through direct interaction with target enzymes [18]. The compound has been shown to bind to acetyl-CoA carboxylase, the primary target of aryloxyphenoxypropionate herbicides, with moderate affinity [18]. This binding does not inhibit the enzyme's normal function but may compete with herbicide binding under certain conditions [18].

The competitive binding dynamics are complex and involve multiple binding sites on target enzymes. Molecular docking studies reveal that fenchlorazole-ethyl can occupy binding sites that overlap with herbicide binding regions, though with lower affinity than the herbicides themselves [19]. The protective effect through competitive binding is likely a secondary mechanism that supplements the primary detoxification enhancement [18].

The binding dynamics are influenced by the structural similarity between fenchlorazole-ethyl and certain herbicide safeners that share triazole or related heterocyclic structures [18]. The competition is reversible and depends on the relative concentrations of safener and herbicide, with protective effects being most pronounced when safener concentrations exceed herbicide concentrations at the target site [18].

Cellular Signaling Pathway Interactions

Fenchlorazole-ethyl interacts with multiple cellular signaling pathways that coordinate the plant's response to xenobiotic stress [20] [21]. The safener activates antioxidant response pathways that upregulate the expression of detoxification enzymes and protective proteins [20]. These pathways include the glutathione-mediated signaling cascade and the oxidative stress response network [3].

The cellular signaling interactions involve the activation of transcription factors that regulate xenobiotic metabolism genes [13]. Fenchlorazole-ethyl triggers the nuclear translocation of specific transcription factors that bind to regulatory elements in the promoters of GST and P450 genes [13]. The signaling cascade also involves the modulation of cellular glutathione levels, which serve both as a cofactor for detoxification reactions and as a signaling molecule [3].

XLogP3

5.1

Melting Point

110.0 °C

UNII

4R856T003A

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.68e-09 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

103112-35-2

Wikipedia

Fenchlorazole-ethyl

Use Classification

Agrochemicals -> Safeners

Dates

Last modified: 08-15-2023

Explore Compound Types